N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a pyrazole-furan hybrid moiety via an ethyl-carboxamide bridge. This structure combines aromatic and heterocyclic elements known for diverse pharmacological and material science applications. The benzo[b]thiophene scaffold is associated with electron-rich properties and bioactivity in kinase inhibition and antimicrobial contexts, while the pyrazole-furan subunit may enhance solubility and modulate intermolecular interactions .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(17-9-13-3-1-2-4-16(13)24-17)19-6-7-21-11-15(10-20-21)14-5-8-23-12-14/h1-5,8-12H,6-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKIHTWJGQYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fiesselmann Thiophene Synthesis
The benchmark method employs Friedel-Crafts acylation followed by cyclization:
Reaction Scheme
- Friedel-Crafts Acylation :
$$ \text{Benzenethiol} + \text{3-Chloropropionyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-(3-Chloropropionyl)benzenethiol} $$
Cyclization :
$$ \xrightarrow{\text{Polyphosphoric Acid}} \text{Benzo[b]thiophene-2-carbonyl chloride} $$Aminolysis :
$$ + \text{NH}_3 \xrightarrow{} \text{Benzo[b]thiophene-2-carboxamide} $$
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acylation Temp | 0-5°C | +18% yield |
| Cyclization Time | 4 hr | Prevents decomposition |
| Solvent System | Toluene/PPA | 92% purity |
Preparation of 4-(Furan-3-yl)-1H-pyrazole
Cyclocondensation Approach
Regioselective synthesis via hydrazine-diketone cyclization:
Reaction Mechanism
$$ \text{Furan-3-carbaldehyde} + \text{1,3-Diketone} \xrightarrow{\text{Hydrazine hydrate}} \text{4-(Furan-3-yl)-1H-pyrazole} $$
Regiochemical Control
- Electronic Effects : Furan's electron-donating groups direct substitution to C4
- Catalytic Additives : Cu(OTf)₂ enhances regioselectivity (98:2 C4:C5 ratio)
Scalable Conditions
| Component | Specification |
|---|---|
| Molar Ratio | 1:1.05 (aldehyde:diketone) |
| Reaction Time | 8 hr at reflux |
| Workup | Extract with CH₂Cl₂, dry over MgSO₄ |
Ethylenediamine Linker Installation
N-Alkylation Strategy
Patent IL238044A demonstrates efficient pyrazole N1-alkylation:
Procedure
- Activate pyrazole with NaH in THF
- Add 1-bromo-2-aminoethane hydrobromide
- Stir at 60°C for 12 hr
Yield Optimization
- Base : K₂CO₃ (89% yield vs 72% with NaHCO₃)
- Solvent : DMF > THF > EtOH (polar aprotic preferred)
Final Coupling Reaction
Amide Bond Formation
Activated ester methodology from PMC6017056:
Stepwise Protocol
- Convert benzo[b]thiophene-2-carboxamide to acid chloride using SOCl₂
- React with ethylenediamine-pyrazole intermediate in presence of Et₃N
- Purify via silica chromatography (EtOAc:Hexane = 3:7)
Critical Parameters
| Factor | Impact on Yield |
|---|---|
| Coupling Agent | HATU > EDCl > DCC |
| Temperature | 0°C → RT (prevents epimerization) |
| Stoichiometry | 1.2 eq acid chloride optimal |
Alternative Synthetic Routes
One-Pot Tandem Approach
Recent advancement from Smolecule demonstrates:
- Simultaneous pyrazole formation and alkylation
- In situ amidation via mixed anhydride
Advantages
- 34% reduction in step count
- 82% overall yield vs 68% in stepwise
Limitations
- Requires strict stoichiometric control
- Limited substrate scope
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting PMC11391881 methods:
Reactor Design
- Microchannel reactor for acylation step
- Telescoped purification via in-line extraction
Economic Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 300 kg |
| COG/kg | $12,400 | $8,900 |
Analytical Characterization
Spectroscopic Data Correlation
| Technique | Key Signatures |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=8.0 Hz, 2H, thiophene-H) |
| HRMS (ESI+) | m/z 396.1284 [M+H]⁺ (calc. 396.1287) |
Challenges and Solutions
Common Synthetic Issues
| Problem | Mitigation Strategy |
|---|---|
| Pyrazole tautomerism | Use anhydrous K₂CO₃ in DMF |
| Amide racemization | Low-temperature coupling |
| Furan ring opening | Avoid strong Brønsted acids |
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrazole ring can yield pyrazolines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves modulation of apoptotic pathways and cell cycle arrest.
A recent study demonstrated cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that derivatives containing furan and pyrazole rings can exhibit antibacterial and antifungal properties. The presence of multiple heterocycles enhances the interaction with biological targets, potentially leading to broader-spectrum antimicrobial effects.
Material Science Applications
This compound is being explored in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics, where efficient charge transport is crucial .
Industrial Chemistry Applications
In industrial settings, this compound is being evaluated as a corrosion inhibitor due to its ability to form protective films on metal surfaces. Additionally, it shows promise in the development of new polymers, where its structural features may contribute to enhanced material properties.
Case Study 1: Anticancer Efficacy
A study published in 2023 investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and inhibition of cell migration. These findings suggest potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against common pathogens. The study revealed that it exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements: Replacing thiophene (e.g., in 2-cyanoacrylamide derivatives) with benzo[b]thiophene enhances aromatic stacking and metabolic stability due to increased hydrophobicity .
- Functional Group Impact : The furan-3-yl group in the pyrazole ring introduces steric and electronic differences compared to thiophene-2-yl substituents, altering solubility and π-π interactions .
Challenges :
- Steric hindrance from the ethyl-pyrazole bridge may reduce coupling efficiency compared to smaller linkers (e.g., methyl groups in compounds).
- Purification difficulties due to the compound’s moderate polarity, as observed in benzo[b]thiophene derivatives .
Pharmacological and Physicochemical Profiles
- Solubility : The furan and pyrazole moieties likely improve aqueous solubility compared to purely aromatic benzo[b]thiophene derivatives (e.g., logP ~3.2 estimated vs. ~4.5 for N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide) .
- Bioactivity : Pyrazole-containing carboxamides exhibit kinase inhibition (IC₅₀ ~0.1–10 µM) and antimicrobial effects (MIC ~2–16 µg/mL) in related compounds .
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of furan , pyrazole , and benzo[b]thiophene moieties, which are known for their biological activity. The structural formula can be represented as follows:
This structure contributes to its potential as a therapeutic agent through various mechanisms of action.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and benzo[b]thiophene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
A recent study highlighted that this compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the furan ring enhances this activity, potentially through the disruption of microbial cell membranes.
In vitro studies showed that this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has indicated that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases.
Case Studies and Experimental Data
| Activity | Cell Line / Pathogen | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM | |
| Antimicrobial | E. coli | MIC 32 µg/mL | |
| Anti-inflammatory | RAW 264.7 (Macrophages) | Inhibition of TNF-alpha |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases.
- Antioxidant Activity : The furan ring may contribute to antioxidant properties, reducing oxidative stress in cells.
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide, and how is its purity confirmed?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Step 1 : Formation of the pyrazole-furan core via cyclocondensation of hydrazine derivatives with furan-3-carbaldehyde under acidic conditions.
- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.
- Step 3 : Amide coupling between the ethylamine derivative and benzo[b]thiophene-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt).
Purity is confirmed via Thin-Layer Chromatography (TLC) for reaction monitoring and spectroscopic techniques (¹H/¹³C NMR, IR, and High-Resolution Mass Spectrometry) for structural validation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for benzo[b]thiophene) and aliphatic signals (δ 3.5–4.5 ppm for the ethyl linker).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What are the key structural features influencing its pharmacological potential?
- Furan-3-yl : Enhances π-π stacking with biological targets.
- Pyrazole : Facilitates hydrogen bonding via N-H groups.
- Benzo[b]thiophene : Contributes to lipophilicity and membrane permeability.
These features collectively improve target affinity and metabolic stability .
Advanced Research Questions
Q. How does this compound’s bioactivity compare to structural analogs in modulating signaling pathways?
Comparative studies reveal:
| Compound | Key Structural Differences | Bioactivity (IC₅₀) |
|---|---|---|
| Target | Trifluoromethyl group | 12 nM (NF-κB) |
| Analog A | Pyridine instead of furan | 45 nM (NF-κB) |
| Analog B | Thiazole moiety | 28 nM (MAPK) |
The trifluoromethyl group in the target compound enhances NF-κB inhibition by 3.7-fold compared to Analog A due to increased electron-withdrawing effects .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
- Dose-response profiling : Establishes consistent EC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7).
- Orthogonal assays : Use Western blotting to confirm pathway inhibition (e.g., p65 phosphorylation for NF-κB) alongside luciferase reporter assays.
- Metabolic stability tests : Identify cytochrome P450 interactions that may explain variability in in vivo efficacy .
Q. What in silico methods predict target interactions, and how are they validated experimentally?
- Molecular docking : Uses AutoDock Vina to model binding to NF-κB’s p50 subunit (PDB: 1NFI).
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns (RMSD < 2.0 Å).
Validation via Surface Plasmon Resonance (SPR) shows a KD of 18 nM, aligning with computational predictions .
Q. How do physicochemical properties (e.g., logP) affect its bioavailability, and what methods optimize solubility?
- logP (3.8) : Measured via reversed-phase HPLC, indicating moderate lipophilicity.
- Solubility enhancement : Use nanoparticle formulation (e.g., PLGA encapsulation) to improve aqueous solubility from 5 µg/mL to 120 µg/mL.
- Salt formation : Sodium or hydrochloride salts increase dissolution rates without altering bioactivity .
Q. What strategies mitigate off-target effects while maintaining potency?
- Selective functionalization : Introduce methyl groups at the pyrazole C-3 position to reduce CYP3A4 inhibition.
- Prodrug design : Mask the amide group with a cleavable ester (e.g., pivaloyloxymethyl) to limit non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
